
3''-O-Desmethyldihydroavermectin B1a
Descripción general
Descripción
“3’'-O-Desmethyldihydroavermectin B1a” is a chemical compound with the molecular formula C47H72O14. It is a derivative of avermectin, which is a group of drugs that occur naturally as a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil .
Synthesis Analysis
The total synthesis of avermectin B1a, a closely related compound, has been achieved . The synthesis involved the construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E,E-diene .Molecular Structure Analysis
The molecular structure of “3’'-O-Desmethyldihydroavermectin B1a” is complex, with a molecular weight of 861.1 g/mol.Aplicaciones Científicas De Investigación
Genetic Engineering in Drug Production
Genetic engineering has been pivotal in advancing the production of drugs like ivermectin, a derivative of avermectin, which is significantly related to 3''-O-Desmethyldihydroavermectin B1a. The study by Zhang et al. (2006) exemplifies this by detailing the construction of ivermectin producers through domain swaps of avermectin polyketide synthase in Streptomyces avermitilis. This method has been suggested to potentially allow for the low-cost production of ivermectin, a drug important in human and veterinary medicine, through fermentation, circumventing the need for costlier chemical synthesis processes (Zhang et al., 2006).
Fermentation and Domain Exchange in Drug Synthesis
The work of Gaisser et al. (2003) further underscores the potential of genetic manipulation in drug production. Their research demonstrates the direct production of ivermectin-like drugs through domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis. This method offers a more direct biological route to valuable drugs like ivermectin, bypassing the need for chemical hydrogenation processes, potentially making drug production more efficient and cost-effective (Gaisser et al., 2003).
Biotechnological Applications in Health and Diagnosis
The ability to engineer biological molecules opens avenues in diagnostics and treatment. For example, Charest-Morin & Marceau (2016) developed biotechnological fluorescent ligands of the Bradykinin B1 receptor. These ligands, composed of a fluorescent protein extended by a spacer peptide and a peptide agonist or antagonist, are designed for potential applications in diagnostic cytofluorometry, histology, and drug delivery. This innovation exemplifies the versatility of biotechnological approaches in developing diagnostic and therapeutic tools (Charest-Morin & Marceau, 2016).
Drug Delivery Mechanisms
The development of carriers for drug delivery, like the non-covalent peptide-based carrier described by Morris et al. (2007), is another key area. Their carrier, Pep-3, forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into a variety of cell lines without cytotoxicity, showcasing the potential of peptide-based delivery technologies for therapeutic applications (Morris et al., 2007).
Mecanismo De Acción
Target of Action
3’'-O-Desmethyldihydroavermectin B1a, like other avermectins, primarily targets the glutamate-gated chloride channels in the muscle and nerve cells of invertebrates . These channels are crucial for the transmission of electrical impulses, and their modulation by avermectins leads to paralysis and death of the parasites .
Mode of Action
3’'-O-Desmethyldihydroavermectin B1a binds to the glutamate-gated chloride channels, causing an influx of chloride ions into the cell . This influx hyperpolarizes the cell membrane, preventing the transmission of electrical impulses and leading to paralysis and death of the parasite .
Biochemical Pathways
The production of 3’‘-O-Desmethyldihydroavermectin B1a involves several biochemical pathways. The compound is a derivative of avermectin, which is produced by the actinomycete Streptomyces avermitilis . The production of avermectin involves the synthesis of acyl-CoA precursors, which are then used to produce the avermectin molecule . The 3’‘-O-desmethylation of avermectin B1a results in the formation of 3’'-O-Desmethyldihydroavermectin B1a .
Pharmacokinetics
It is known that avermectins are generally poorly absorbed from the gastrointestinal tract, and they are extensively metabolized in the liver . The metabolites are excreted primarily in the feces .
Result of Action
The binding of 3’'-O-Desmethyldihydroavermectin B1a to the glutamate-gated chloride channels leads to paralysis and death of the parasite . This results in the elimination of the parasite from the host organism .
Action Environment
The action of 3’'-O-Desmethyldihydroavermectin B1a can be influenced by various environmental factors. For example, the presence of sediments and other particles in water can degrade avermectins, reducing their efficacy . Additionally, the bioavailability and efficacy of avermectins can be affected by the pH and temperature of the environment .
Safety and Hazards
Direcciones Futuras
Avermectin B1a, a closely related compound, has shown potential anti-proliferative and anticancer effects in HCT-116 cells via enhancing the stability of microtubules . This suggests that “3’'-O-Desmethyldihydroavermectin B1a” and other avermectin derivatives could be used as promising microtubule-targeting agents for the development of future anticancer drugs .
Propiedades
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQZPTGPMUJFGY-ZHAVRHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3''-O-Desmethyldihydroavermectin B1a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




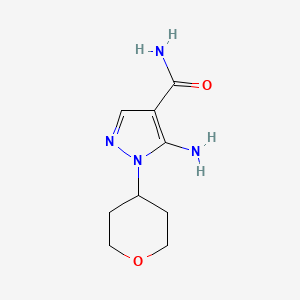
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
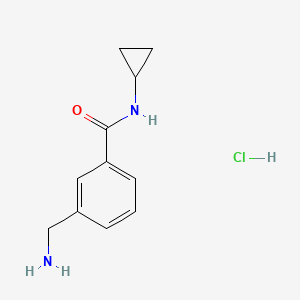

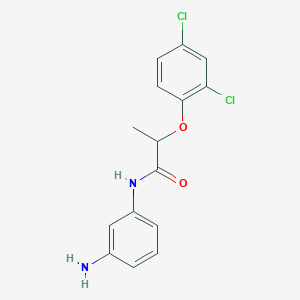
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
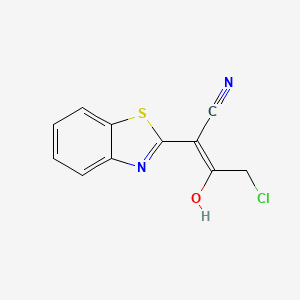
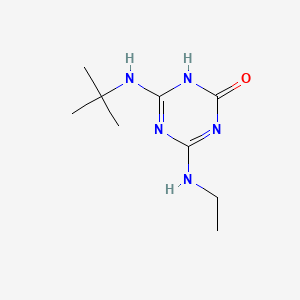
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
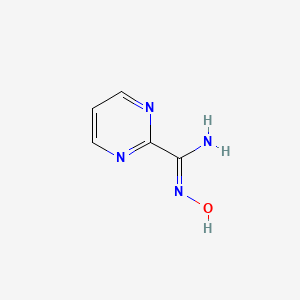
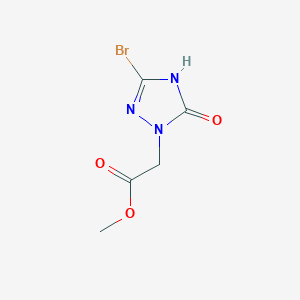
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)